Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of targets, including enzymes, receptors, and DNA .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
The synthesis of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate can be achieved through several synthetic routes. One common method involves the condensation of thioformamide with bromoacetopropanol or with y,y-dichloro-y,ydiacetodipropyl ether . Another approach includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives such as:
Ethyl 2-(2-benzothiazolyl)acetate: Similar in structure but with a benzothiazole ring instead of a thiazole ring.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are structurally similar but differ in the substituents on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-2-16-11(15)3-7-5-17-9(12-7)4-10-13-8(14)6-18-10/h5-6,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJXUILQOZPBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=NC(=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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